molecular formula C11H21NS B12997266 N-(1-Cyclohexylethyl)thietan-3-amine

N-(1-Cyclohexylethyl)thietan-3-amine

Cat. No.: B12997266
M. Wt: 199.36 g/mol
InChI Key: QWJSEJLUWQZALY-UHFFFAOYSA-N
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Description

N-(1-Cyclohexylethyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a cyclohexylethyl group attached to the nitrogen atom of the thietan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexylethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with a cyclohexylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of thietan-3-amine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexylethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Cyclohexylethyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thietan ring may play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyclohexylethyl)thietan-3-amine is unique due to the combination of the thietan ring and the cyclohexylethyl group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-(1-cyclohexylethyl)thietan-3-amine

InChI

InChI=1S/C11H21NS/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3

InChI Key

QWJSEJLUWQZALY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC2CSC2

Origin of Product

United States

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